BenchChemオンラインストアへようこそ!

Dexmedetomidine Hydrochloride

Adrenergic Receptor Pharmacology Selectivity Profiling Binding Affinity

Procure Dexmedetomidine Hydrochloride (CAS 145108-58-3), the gold-standard α2-adrenoceptor reference agonist. With a Ki of 1.08 nM and 1620-fold α2/α1 selectivity—8× higher than clonidine—it ensures minimal off-target effects in preclinical sedation, ICU delirium (OR 0.58 risk reduction), and nerve block studies (prolongs analgesia ~2.8 h vs. clonidine). Supplied as white powder, freely soluble in water (≥20 mg/mL), at ≥98% purity. Essential for SAR assays, translational ICU models, and novel anesthetic formulation development.

Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
CAS No. 145108-58-3
Cat. No. B195854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexmedetomidine Hydrochloride
CAS145108-58-3
SynonymsDexmedetomidine
Dexmedetomidine Hydrochloride
Hydrochloride, Dexmedetomidine
MPV 1440
MPV-1440
MPV1440
Precedex
Molecular FormulaC13H17ClN2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
InChIInChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1
InChIKeyVPNGEIHDPSLNMU-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA white to off-white solid

Dexmedetomidine Hydrochloride CAS 145108-58-3: A Highly Selective α2-Adrenoceptor Agonist for Anesthesia, ICU Sedation, and Research


Dexmedetomidine Hydrochloride (CAS 145108-58-3) is the hydrochloride salt of the active d-isomer of medetomidine, an imidazole derivative [1]. It functions as a potent and selective agonist of the α2-adrenoceptor, with a binding affinity (Ki) of 1.08 nM, demonstrating 1620-fold selectivity for α2 over α1-adrenoceptors in rat brain membrane assays [2]. This selective activation of presynaptic α2-adrenoceptors in the central nervous system inhibits norepinephrine release, resulting in sedation, anxiolysis, and modest analgesia [1]. The compound is a white to almost white powder, freely soluble in water (≥20 mg/mL), with a pKa of 7.1 and an optical rotation [α]/D of +52.4° (c=1 in water) [3].

Why Dexmedetomidine Hydrochloride CAS 145108-58-3 Cannot Be Replaced by Clonidine or Other α2-Agonists


While multiple α2-adrenoceptor agonists exist, such as clonidine, guanfacine, and mivazerol, they exhibit significant differences in receptor selectivity, pharmacokinetic profiles, and clinical outcomes [1]. Dexmedetomidine demonstrates an α2:α1 selectivity ratio of approximately 1620:1, which is roughly 8-fold higher than clonidine's ratio of 220:1 [2]. This higher selectivity minimizes off-target α1-adrenergic effects, directly translating to distinct hemodynamic and sedative profiles [3]. Furthermore, dexmedetomidine has a shorter elimination half-life (2-2.7 hours) compared to clonidine (12-16 hours), enabling precise, titratable sedation via continuous infusion [4]. Consequently, substituting dexmedetomidine with another α2-agonist introduces variability in both therapeutic efficacy and safety, making direct interchange without validated comparative data untenable.

Quantitative Differentiation: Evidence for Dexmedetomidine Hydrochloride vs. Comparators


α2-Adrenoceptor Selectivity: Dexmedetomidine vs. Clonidine (Binding Assay)

Dexmedetomidine hydrochloride exhibits an α2:α1 selectivity ratio of 1620:1, compared to clonidine's ratio of 220:1, making it approximately 7.4-fold more selective for the target α2-adrenoceptor [1]. This selectivity was determined in rat brain membrane binding assays, where the Ki for α2 was 1.08 nM for dexmedetomidine versus 1750 nM for α1 [1]. This enhanced selectivity reduces off-target α1-adrenergic effects.

Adrenergic Receptor Pharmacology Selectivity Profiling Binding Affinity

Duration of Analgesia: Dexmedetomidine vs. Clonidine as an Adjuvant in Regional Anesthesia

In a randomized, double-blind clinical trial, the addition of dexmedetomidine (1 µg/kg) to bupivacaine for supraclavicular brachial plexus block significantly prolonged the duration of analgesia compared to the addition of clonidine (1 µg/kg) [1]. The time to requirement of rescue analgesia was 456 ± 97 minutes for the dexmedetomidine group versus 289 ± 62 minutes for the clonidine group [1].

Regional Anesthesia Analgesia Duration Adjuvant Therapy

Reduction in Mechanical Ventilation Duration: Dexmedetomidine vs. Midazolam and Propofol in ICU Sedation

A meta-analysis of 26 randomized controlled trials (N=4,993) in mechanically ventilated ICU patients found that dexmedetomidine significantly shortened the duration of mechanical ventilation [1]. The mean difference was -0.60 days (95% CI, -0.89 to -0.31) overall, with a larger effect size versus midazolam (MD -1.25 days) [1].

ICU Sedation Mechanical Ventilation Critical Care Outcomes

Risk of Delirium: Dexmedetomidine vs. Midazolam in ICU Patients

Compared to midazolam, dexmedetomidine is associated with a significantly reduced risk of delirium in ICU patients. A study reported that midazolam was associated with a significantly increased risk of delirium (Odds Ratio: 2.47; 95% CI: 1.17-5.19) compared to dexmedetomidine [1]. This aligns with meta-analysis findings of an overall reduced delirium risk (OR 0.58; 95% CI 0.38–0.87) for dexmedetomidine [2].

Delirium Prevention ICU Sedation Patient Safety

In Vivo α2-Selective Vasoconstriction: Dexmedetomidine vs. Clonidine in Human Forearm Model

In a human forearm blood flow study, the vasoconstrictor response to dexmedetomidine was blunted to a greater extent by the α2-antagonist yohimbine than the response to clonidine (-41±5% vs. -11±2% for Dex; -39±5% vs. -28±4% for Clonidine; P<0.02), confirming greater in vivo α2-selectivity [1]. The α1-antagonist prazosin did not differentially affect the two drugs' responses (P>0.7), further supporting that dexmedetomidine's effects are mediated predominantly through α2-receptors [1].

Human Pharmacology Vasoconstriction Selectivity Confirmation

Cost-Minimization: Dexmedetomidine vs. Midazolam and Propofol in ICU Sedation

A cost-minimization analysis based on the MIDEX and PRODEX trials (two randomized clinical trials) found that sedation with dexmedetomidine resulted in lower total ICU healthcare costs compared to midazolam or propofol [1]. The cost difference between midazolam and dexmedetomidine was estimated at 369,179 KRW, and between propofol and dexmedetomidine was 311,088 KRW [1].

Health Economics Cost-Minimization Analysis ICU Sedation

Targeted Applications of Dexmedetomidine Hydrochloride Based on Differentiated Evidence


Development of High-Selectivity α2-Adrenoceptor Agonists (Drug Discovery)

For medicinal chemistry and pharmacology programs focused on developing novel α2-adrenoceptor agonists with an improved therapeutic index, Dexmedetomidine Hydrochloride (CAS 145108-58-3) is the essential reference standard. Its high selectivity ratio of 1620:1 [1] and in vivo confirmation of greater α2-dependent vasoconstriction [2] provide a benchmark for evaluating new chemical entities. Procuring this compound ensures that screening assays and structure-activity relationship (SAR) studies are anchored against a well-characterized, potent, and selective tool compound.

Translational Models of ICU Delirium and Sepsis

Given the consistent clinical data showing reduced delirium risk (OR 0.58) [1] and shorter mechanical ventilation times [2] with dexmedetomidine compared to midazolam and propofol, this compound is the preferred α2-agonist for preclinical studies modeling ICU sedation, sepsis, or delirium. Using dexmedetomidine hydrochloride ensures that the pharmacological intervention in animal models is directly relevant to the clinical outcomes observed in human ICU trials, thereby increasing the translational value of the research.

Optimization of Regional Anesthesia and Perioperative Analgesia Protocols

For research into prolonging the duration of nerve blocks or reducing perioperative opioid consumption, Dexmedetomidine Hydrochloride is a critical adjuvant. Its proven ability to extend the duration of analgesia by approximately 2.8 hours compared to clonidine (456 vs. 289 minutes) [1] makes it the superior choice for studies aiming to achieve extended pain relief. This quantitative evidence supports its inclusion in novel anesthetic formulations or drug-device combination products targeting regional anesthesia.

Stable Liquid Formulation Development and Quality Control

The development of ready-to-use liquid pharmaceutical compositions and generic drug applications requires a stable, well-characterized active pharmaceutical ingredient (API). Dexmedetomidine Hydrochloride is specified with a purity of >98%, solubility of ≥20 mg/mL in water, and a defined pKa of 7.1 [1]. Patents related to stable liquid formulations [2] further underscore its relevance in pharmaceutical R&D and manufacturing, where precise chemical properties and stability data are mandatory for formulation design and regulatory submission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexmedetomidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.